7-Chloro-4-piperazin-1-YL-quinazoline
Overview
Description
7-Chloro-4-piperazin-1-YL-quinazoline is a heterocyclic compound that features a quinazoline core with a piperazine ring substituted at the 4-position and a chlorine atom at the 7-position. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential anticancer, antimalarial, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-piperazin-1-YL-quinazoline typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the quinazoline core. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-piperazin-1-YL-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 7-position .
Scientific Research Applications
7-Chloro-4-piperazin-1-YL-quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer, antimalarial, and antimicrobial agent
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-piperazin-1-YL-quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Piperazinylquinoline: Shares a similar core structure but lacks the chlorine atom at the 7-position.
Chloroquine: Contains a 4-aminoquinoline scaffold and is well-known for its antimalarial activity.
Uniqueness
7-Chloro-4-piperazin-1-YL-quinazoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the piperazine ring and the chlorine atom at the 7-position enhances its biological activity and makes it a valuable compound for drug development .
Properties
IUPAC Name |
7-chloro-4-piperazin-1-ylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-9-1-2-10-11(7-9)15-8-16-12(10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQLRWXGULIKCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627635 | |
Record name | 7-Chloro-4-(piperazin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-91-2 | |
Record name | 7-Chloro-4-(piperazin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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